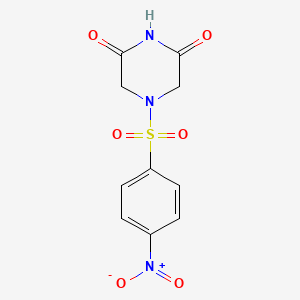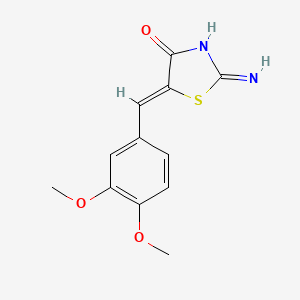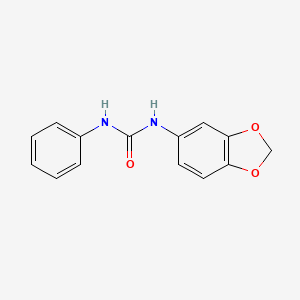
4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione is an organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione typically involves the reaction of piperazine-2,6-dione with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrobenzenesulfonyl group can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
科学的研究の応用
4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in studying biochemical pathways .
類似化合物との比較
Similar Compounds
4-Nitrobenzenesulfonyl chloride: A precursor used in the synthesis of 4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione.
4-Nitrobenzenesulfonamide: Another derivative of 4-nitrobenzenesulfonyl chloride with different applications.
2,6-Dioxopiperazine derivatives: Compounds with similar piperazine-2,6-dione core structures but different substituents.
Uniqueness
This compound is unique due to the presence of both the nitrobenzenesulfonyl group and the piperazine-2,6-dione core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
特性
IUPAC Name |
4-(4-nitrophenyl)sulfonylpiperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c14-9-5-12(6-10(15)11-9)20(18,19)8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWNDIPOXJELLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10810490.png)
![1,6-Diethyl-3,4-bis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B10810497.png)
![6-amino-4-(2,4-dimethylphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitril e](/img/structure/B10810504.png)


![1,2,9,10-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium](/img/structure/B10810520.png)
![N-(2-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide](/img/structure/B10810523.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B10810527.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10810529.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10810540.png)
![5-Ethyl-5-methyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B10810541.png)

